molecular formula C26H28N2O2 B13148392 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

Cat. No.: B13148392
M. Wt: 400.5 g/mol
InChI Key: HFSYPELWEAKVJH-JVWFUNCRSA-N
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Description

4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that features a quinoline core, a quinuclidine moiety, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.

    Introduction of the Quinuclidine Moiety: The quinuclidine structure can be introduced through a series of cyclization reactions involving appropriate precursors.

    Attachment of the Benzyloxy Group: The benzyloxy group can be attached via nucleophilic substitution reactions.

    Final Assembly: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the vinyl group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzyloxy group.

    Reduction: Reduction reactions can be used to modify the quinoline core or reduce any double bonds present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives.

    Benzyloxy Compounds: Molecules containing the benzyloxy group, such as benzyl alcohol derivatives.

Uniqueness

4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to its combination of functional groups and stereochemistry, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol

InChI

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20?,25+,26-/m0/s1

InChI Key

HFSYPELWEAKVJH-JVWFUNCRSA-N

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5

Origin of Product

United States

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